N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N,1-dimethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNOVOYRZPVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634523 | |
| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215950-19-9 | |
| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- 1-Methylpiperidine-4-carboxylic acid or its methyl ester derivative.
- Methoxyamine or N,O-dimethylhydroxylamine hydrochloride as the source of the N-methoxy group.
- Coupling agents such as DCC or isopropylmagnesium bromide (a Grignard reagent) for activation.
- Solvents like tetrahydrofuran (THF) for reaction medium.
Stepwise Synthesis
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of methyl ester of 1-methylpiperidine-4-carboxylic acid (if starting from acid) | Esterification under acidic conditions | Provides a reactive ester intermediate |
| 2 | Reaction of methyl ester with N,O-dimethylhydroxylamine hydrochloride | In THF, cooled to -20 to 5 °C, with isopropylmagnesium bromide added dropwise | Formation of N-methoxy-N-methyl carboxamide via nucleophilic substitution |
| 3 | Hydrolysis and work-up | Addition of ammonium chloride solution, extraction with ethyl acetate, washing, drying | Isolates the desired amide product |
| 4 | Purification | Evaporation under reduced pressure, possible recrystallization | Yields oily or crystalline product |
This method, adapted from related piperidine carboxamide syntheses, achieves the formation of the N-methoxy amide bond efficiently with good yields.
Reaction Mechanism Insights
- The Grignard reagent (isopropylmagnesium bromide) activates the ester by forming a tetrahedral intermediate, which then reacts with N,O-dimethylhydroxylamine to form the N-methoxy amide.
- The use of low temperatures (-20 to 5 °C) controls the reaction rate and minimizes side reactions.
- The hydrolysis step quenches the reaction and facilitates product isolation.
Data Table: Stock Solution Preparation for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.3691 | 1.0738 | 0.5369 |
| 5 mg | 26.8456 | 5.3691 | 2.6846 |
| 10 mg | 53.6913 | 10.7383 | 5.3691 |
Note: Volumes calculated based on molecular weight 186.25 g/mol to achieve desired molarity.
Research Findings and Industrial Relevance
- The compound is a critical intermediate in the synthesis of Lasmiditan, highlighting its pharmaceutical importance.
- Industrial synthesis emphasizes high-purity reagents and stringent quality control to ensure batch-to-batch consistency.
- Pharmacological studies on Lasmiditan underscore the necessity of reliable synthetic routes for this intermediate to support drug development pipelines.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the compound into .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Substitution reactions often require strong bases or acid catalysts .
Major Products: The major products formed from these reactions include N-oxide derivatives , secondary amines , and various substituted piperidine derivatives .
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride | THF, -30°C to -5°C |
| 2 | Isopropyl magnesium chloride | Argon atmosphere | -30°C to room temperature |
Research indicates that N-Methoxy-N,1-dimethylpiperidine-4-carboxamide exhibits various biological activities, making it a candidate for further investigation in pharmacology.
Antiproliferative Activity
Studies have shown that derivatives of N-methoxy compounds display significant antiproliferative effects against cancer cell lines such as MCF-7. For instance, certain substituted benzimidazole carboxamides exhibit enhanced activity when methoxy groups are present, indicating a potential pathway for developing anticancer agents .
Antioxidative Properties
The compound has also been evaluated for its antioxidative capabilities. Research suggests that introducing methoxy groups can improve the antioxidative activity of related compounds, which may contribute to their therapeutic efficacy by preventing oxidative damage in cells .
Applications in Drug Development
This compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacological properties. It serves as a scaffold for designing new molecules with improved activity profiles against various diseases.
Case Studies
- Combination Therapy : In studies involving combination therapies with doxorubicin, specific derivatives of N-methoxy compounds demonstrated the ability to enhance the efficacy of doxorubicin while reducing its toxicity to normal cells .
- Selective Cytotoxicity : Compounds derived from this compound have shown selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Mechanism of Action
The mechanism of action of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is primarily related to its role as an intermediate in the synthesis of Lasmiditan . Lasmiditan exerts its effects by selectively targeting the 5-hydroxytryptamine 1F (5-HT1F) receptor , which is involved in the modulation of pain pathways in the central nervous system .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound shares structural homology with several N-methoxy-N-methylamide derivatives, as highlighted by computational similarity analyses (Table 1):
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| N-Methoxy-N-methylisobutyramide | 113778-69-1 | 0.77 | Linear chain, lacks piperidine ring |
| N-Methoxy-N-methylpropionamide | 104863-65-2 | 0.72 | Shorter alkyl chain, no cyclic structure |
| 4-Chloro-N-methoxy-N-methylbutanamide | 64214-66-0 | 0.82 | Chlorinated alkyl chain, similar amide group |
| N,4-Dimethyl-4-piperidinecarboxamide | 1361114-96-6 | 0.65* | Piperidine ring, lacks methoxy group |
Key Observations :
- The methoxy group improves solubility compared to non-methoxylated analogs (e.g., N,4-Dimethyl-4-piperidinecarboxamide) .
Physicochemical Properties
Comparative data on physical properties (Table 2):
| Compound | Melting Point (°C) | Physical State | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | Not reported | Likely solid* | Expected C=O stretch at ~1650 cm⁻¹ (IR) |
| N-Methoxy-N,5-dimethyl-benzo[7]annulene carboxamide | 68.0–69.0 | White solid | C=O at 1680 cm⁻¹; δ 1.2–2.8 ppm (¹H NMR) |
| N-Methoxy-N-methylpropionamide | Not reported | Liquid | C=O at 1645 cm⁻¹; δ 3.2 ppm (N-CH₃) |
Key Observations :
- The benzoannulene analog (1aa) exhibits a defined melting point due to aromatic stacking, whereas linear analogs like N-Methoxy-N-methylpropionamide are liquids, reflecting differences in molecular packing .
- The absence of reported melting points for this compound suggests further experimental characterization is needed.
Biological Activity
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine family, characterized by a methoxy group and dimethyl substitutions at the nitrogen atom. This structural configuration suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 186.25 g/mol
- Functional Groups : Methoxy group, dimethyl groups, carboxamide functional group.
The unique stereochemistry of this compound influences its reactivity and biological activity. The presence of the methoxy group is particularly significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through:
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which can lead to modulation of various biochemical pathways relevant to therapeutic applications.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling and function .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated better cytotoxicity compared to standard treatments in specific cancer models .
- Neuroprotective Effects : Some derivatives in the piperidine class have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Anticancer Studies
A notable study highlighted the anticancer potential of piperidine derivatives similar to this compound. The research involved testing these compounds against FaDu hypopharyngeal tumor cells, revealing significant cytotoxicity and apoptosis induction compared to traditional chemotherapeutics like bleomycin .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Enzyme inhibition |
| Bleomycin | 5.0 | DNA intercalation |
Enzyme Interaction Studies
Further investigations into enzyme interactions suggest that this compound may inhibit key metabolic enzymes involved in cancer progression. For example, it has been shown to modulate the activity of dihydroorotate dehydrogenase (DHODH), a validated target for anticancer therapy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other piperidine derivatives:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| EF24 (Piperidinone derivative) | Anticancer | Superior IKKb inhibitory properties |
| 4-Methoxy-N,2-dimethylpiperidine-1-carboxamide | Enzyme inhibition | Potential for receptor modulation |
These comparisons underscore the unique pharmacological profile of this compound and its potential as a lead compound in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
